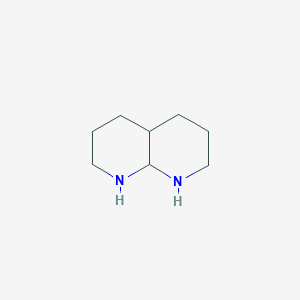

Decahydro-1,8-Naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Decahydro-1,8-Naphthyridine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Decahydro-1,8-naphthyridine derivatives have been extensively studied for their potential therapeutic effects. They exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug development.

Antimicrobial Activity

Research indicates that this compound derivatives possess significant antimicrobial properties. A study highlighted their ability to enhance the activity of existing antibiotics against multi-resistant bacterial strains. For instance, the combination of these derivatives with fluoroquinolones resulted in significantly reduced minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus . The following table summarizes the antibiotic-modulating effects observed:

| Antibiotic | MIC Before Combination (µg/mL) | MIC After Combination with this compound (µg/mL) |

|---|---|---|

| Ofloxacin | 32 | 4 |

| Lomefloxacin | 16 | 2 |

Anticancer Properties

This compound derivatives have demonstrated anticancer activities through various mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. Studies have shown that these compounds can inhibit both bacterial and eukaryotic topoisomerases, leading to potential applications in cancer therapy .

Biological Studies

The compound serves as a model structure for studying bicyclic amines' behavior in biological systems. Its structural features facilitate the exploration of interactions with biological targets such as receptors and enzymes.

Neurological Applications

There is growing interest in the use of this compound derivatives for treating neurological disorders. They have been investigated for their potential effects on conditions like Alzheimer's disease and depression, showing promise as anti-depressants and neuroprotective agents .

Materials Science

In addition to its medicinal applications, this compound is utilized in materials science for developing novel polymers with enhanced properties.

Polymer Development

Research indicates that this compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for industrial use .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study: Antibiotic Synergy

A study conducted by Abu-Melha et al. evaluated the synergistic effects of this compound with fluoroquinolones against resistant bacterial strains. The results demonstrated a marked enhancement in antibacterial efficacy when used in combination with these antibiotics .

Case Study: Anticancer Research

Another significant study focused on the anticancer properties of this compound derivatives showed their ability to inhibit cancer cell proliferation by targeting specific enzymatic pathways involved in tumor growth .

Analyse Des Réactions Chimiques

Reduction and Hydrogenation

Decahydro-1,8-naphthyridine is synthesized via the reduction of 1,8-naphthyridine derivatives. Key methods include:

Table 1: Reduction Methods for 1,8-Naphthyridine Derivatives

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,8-Naphthyridine | Sodium + Ethanol | This compound | 90% | |

| 1,8-Naphthyridine | H₂, Pd/C (catalytic) in ethanol | 1,2,3,4-Tetrahydro-1,8-naphthyridine | 57–90% |

-

Sodium-Ethanol Reduction : This method fully saturates the naphthyridine ring system, producing this compound with high efficiency .

-

Catalytic Hydrogenation : Partial reduction with palladium on charcoal selectively yields tetrahydro derivatives, retaining one aromatic ring .

Oxidation Reactions

The tertiary amines in this compound undergo oxidation under controlled conditions:

Table 2: Oxidation Pathways

| Substrate | Oxidizing Agent | Product | Application | Source |

|---|---|---|---|---|

| This compound | Nitrous acid (HNO₂) | 1,8-Dinitrosothis compound | Nitrosamine synthesis |

-

Nitrosation : Treatment with nitrous acid introduces nitroso groups at the 1,8-positions, forming stable nitroso derivatives .

-

Oxidative Stability : The compound resists oxidation under mild conditions but reacts with strong oxidizers like chromium trioxide to form ring-opened products (theoretical extrapolation from naphthyridine chemistry).

Substitution Reactions

The nitrogen atoms in this compound participate in nucleophilic substitution:

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Methyl iodide | Room temperature | N-Methylated derivatives | Selective alkylation | |

| Acetyl chloride | Acidic conditions | N-Acetylated derivatives | Amide formation |

-

Alkylation/Acylation : The tertiary amines react with alkyl halides or acyl chlorides, yielding functionalized derivatives .

-

Ring-Substituted Derivatives : Halogenation (e.g., bromine) at carbon positions adjacent to nitrogen has been theorized but not experimentally documented for this compound.

Isomerization and Stereochemistry

This compound exists as cis and trans isomers, distinguishable via proton NMR:

Table 4: Isomerization Conditions

| Isomer | Synthesis Method | Key NMR Signal (δ) | Source |

|---|---|---|---|

| cis-Decahydro | PtO₂/H₂ in acidic solution | 3.1 ppm (axial protons) | |

| trans-Decahydro | Na/EtOH reduction | 2.8 ppm (equatorial protons) |

-

Acid-Catalyzed Isomerization : Prolonged exposure to acidic conditions facilitates interconversion between cis and trans isomers .

Complexation and Coordination Chemistry

This compound serves as a ligand in coordination chemistry due to its dual amine groups:

Table 5: Metal Complexes

| Metal Ion | Ligand | Application | Source |

|---|---|---|---|

| Pt²⁺ | This compound | Anticancer drug design |

-

Metal Binding : The compound forms stable complexes with transition metals, enhancing its utility in catalysis and medicinal chemistry .

Biological Derivatization

While not a direct reaction, this compound derivatives exhibit bioactivity:

-

Phosphodiesterase Inhibition : Methylated derivatives show potent PDE5 inhibition (IC₅₀ = 0.23 nM), surpassing sildenafil in efficacy .

-

Antitumor Activity : Functionalization with carboxylic acid groups enhances cytotoxicity against cancer cell lines .

Key Mechanistic Insights

Propriétés

Numéro CAS |

13993-60-7 |

|---|---|

Formule moléculaire |

C8H16N2 |

Poids moléculaire |

140.23 g/mol |

Nom IUPAC |

1,2,3,4,4a,5,6,7,8,8a-decahydro-1,8-naphthyridine |

InChI |

InChI=1S/C8H16N2/c1-3-7-4-2-6-10-8(7)9-5-1/h7-10H,1-6H2 |

Clé InChI |

PIHAUZGWAXLKCA-UHFFFAOYSA-N |

SMILES |

C1CC2CCCNC2NC1 |

SMILES canonique |

C1CC2CCCNC2NC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.